molecular formula C8H6F2O B1395626 2-(Difluoromethyl)benzaldehyde CAS No. 1018678-50-6

2-(Difluoromethyl)benzaldehyde

Cat. No. B1395626
M. Wt: 156.13 g/mol
InChI Key: LRGWXJJJRNOVQA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzaldehyde (DFMB) is an organic compound with a molecular formula of C7H4F2O. It is a colorless to pale yellow liquid with a characteristic odor and a melting point of -10°C. It is used in various industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. DFMB is also used in the synthesis of various other organic compounds, such as 2-fluorophenol and 2-fluorothiophenol.

Scientific Research Applications

  • Synthesis of Labeled Compounds

    • Benzaldehydes, including 2-(Difluoromethyl)benzaldehyde, are crucial in the synthesis of labeled compounds. They serve as building blocks in synthetic organic chemistry for creating natural products and pharmaceutical drugs. An efficient synthesis method for 2H and 13C labeled benzaldehydes was reported, showcasing their significance in isotopic purity and regio-selective formylation (Boga, Alhassan, & Hesk, 2014).
  • Catalysis in Organic Reactions

    • Benzaldehydes, including 2-(Difluoromethyl)benzaldehyde, play a role in catalysis. Studies have explored using NiFe2O4 nanoparticles as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, demonstrating the versatility of benzaldehydes in catalytic processes (Iraqui, Kashyap, & Rashid, 2020).
  • Pharmaceutical and Cosmetic Industries

    • Benzaldehydes are essential in pharmaceutical and cosmetic industries. Research has focused on enhancing the oxidative properties of catalysts for benzaldehyde synthesis, highlighting their application in creating valuable products for these industries (Sharma, Soni, & Dalai, 2012).
  • Flavor Industry

    • In the flavor industry, benzaldehydes like 2-(Difluoromethyl)benzaldehyde are used for their distinctive aromas. Research has focused on the bioproduction of benzaldehyde, using techniques like two-phase partitioning bioreactors, which underscores the importance of these compounds in flavor manufacturing (Craig & Daugulis, 2013).
  • Chemical Synthesis

    • Benzaldehydes are also utilized in the chemical synthesis of various compounds. Studies have investigated enzyme-catalyzed asymmetric C–C-bond formation using benzaldehydes, demonstrating their role in complex chemical synthesis processes (Kühl et al., 2007).
  • Development of Novel Chemical Compounds

    • Research on 2-(Difluoromethyl)benzaldehyde includes its role in the synthesis of new chemical compounds like difluoromethylated naphthoquinones. This highlights its utility in creating structurally diverse molecules (Zhang et al., 2017).
  • Environmental and Analytical Chemistry

    • Benzaldehydes are significant in environmental and analytical chemistry. For instance, luminescent lanthanide-organic frameworks have been developed to detect benzaldehyde, showcasing its importance in environmental monitoring and safety (Che et al., 2019).

Future Directions

: Sigma-Aldrich Product Page : Sigma-Aldrich Product Page (Japanese) : Sigma-Aldrich Product Page (Singapore)

properties

IUPAC Name

2-(difluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWXJJJRNOVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716751
Record name 2-(Difluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)benzaldehyde

CAS RN

1018678-50-6
Record name 2-(Difluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of n-BuLi (4.2 mL, 10.6 mmol) in THF was added to a solution of 1-bromo-2-(difluoromethyl)benzene 51 (2.0 g, 9.7 mmol) in THF (50 mL) at −78° C. The reaction mixture was stirred for 30 min and DMF (1.4 g, 19.3 mmol) was added. Stirring was continued for 1 h at −40° C. and the reaction was quenched by the addition of sat. aq NH4Cl. The crude mixture was extracted with Et2O, dried (MgSO4) and concentrated to give 52 (1.7 g, 94% yield).
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50 mL
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1.4 g
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94%

Synthesis routes and methods III

Procedure details

After dissolving 1-bromo-2-difluoromethylbenzene (3.23 g) in tetrahydrofuran (65 ml), the mixture was cooled to −78° C. After then adding n-butyllithium (2.64 M solution in hexane, 6.5 ml) and stirring for 30 minutes, N,N-dimethylformamide (2.4 ml) was added and stirring was continued for 3 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, and then the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water and brine in that order and then dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (991 mg).
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3.23 g
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2.4 mL
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Synthesis routes and methods IV

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A mixture of (2-(difluoromethyl)phenyl)methanol (100 mg, 0.632 mmol) and manganese oxide (275 mg, 3.16 mmol) in dichloromethane was stirred at room temperature for twelve hours and then at 45° C. for 1 h. The reaction was filtered through celite and concentrated, to give 2-(difluoromethyl)benzaldehyde as an oil (99 mg). 1H NMR (400 MHz, CDCl3) δ 10.2 (s, 1H), 7.94 (d, 1H), 7.81 (d, 1H), 7.70 (m, 2H), 6.93 (t, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Tang, W Wang, X Wang, K Ding, SFC Ngan… - European Journal of …, 2023 - Elsevier
EGFR signaling is involved in multiple cellular processes including cell proliferation, differentiation and development, making this protein kinase one of the most valuable drug targets …
Number of citations: 3 www.sciencedirect.com

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